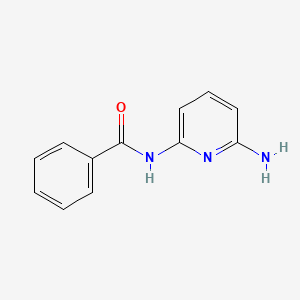

N-(6-Aminopyridin-2-yl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(6-aminopyridin-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O/c13-10-7-4-8-11(14-10)15-12(16)9-5-2-1-3-6-9/h1-8H,(H3,13,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOUHTINVRHZGMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=CC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50732788 | |

| Record name | N-(6-Aminopyridin-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50732788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51505-07-8 | |

| Record name | N-(6-Aminopyridin-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50732788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for N 6 Aminopyridin 2 Yl Benzamide and Its Derivatives

Classical Amidation and Acylation Routes

Classical methods for forming the amide bond in N-(6-aminopyridin-2-yl)benzamide typically involve the reaction of an amine with a carboxylic acid or its activated derivative. These well-established routes are fundamental in organic synthesis.

Acylation of 2,6-Diaminopyridine (B39239) with Benzoyl Halides

A straightforward and widely used method for the synthesis of this compound is the acylation of 2,6-diaminopyridine with a benzoyl halide, such as benzoyl chloride. This reaction is a nucleophilic acyl substitution where the amino group of the pyridine (B92270) derivative attacks the electrophilic carbonyl carbon of the benzoyl halide. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct.

The general procedure involves dissolving 2,6-diaminopyridine in a suitable solvent, followed by the addition of the benzoyl chloride derivative. The reaction mixture is often stirred at room temperature to facilitate the formation of the amide bond.

| Reactant 1 | Reactant 2 | Product |

| 2,6-Diaminopyridine | Benzoyl chloride | This compound |

| 2,6-Diaminopyridine | 4-Methylbenzoyl chloride | N-(6-amino-2-pyridinyl)-4-methylbenzamide |

| 2,6-Diaminopyridine | 4-(Dimethylamino)benzoyl chloride | N-(6-amino-2-pyridinyl)-4-(dimethylamino)benzamide |

This table illustrates the reactants involved in the synthesis of this compound and its derivatives via acylation with benzoyl halides.

This method is advantageous due to the high reactivity of acyl halides, which often leads to high yields of the desired product under mild conditions.

Direct Condensation of Benzoic Acids with Aminopyridines

The direct condensation of benzoic acid with an aminopyridine presents a more atom-economical approach to amide bond formation, as the only byproduct is water. However, this reaction is thermodynamically unfavorable under ambient conditions because the basic amine and the acidic carboxylic acid readily form a non-reactive ammonium (B1175870) carboxylate salt. libretexts.org To overcome this, the reaction is typically conducted at high temperatures (above 100°C) to drive off the water formed and shift the equilibrium towards the amide product. libretexts.org

Alternatively, coupling agents can be employed to facilitate the reaction under milder conditions. Dicyclohexylcarbodiimide (DCC) is a common activating agent that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the amide and dicyclohexylurea as a byproduct. libretexts.org

Other catalytic systems have also been developed for the direct amidation of carboxylic acids. For instance, titanium(IV) isopropoxide has been used as a catalyst for the condensation of various carboxylic acids and anilines. nih.gov Similarly, arylboronic acids, in cooperation with 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO), can effectively catalyze the dehydrative condensation between carboxylic acids and amines. researchgate.net

Mechanism of Electrochemical N-Acylation Reactions

Electrochemical methods offer a sustainable and environmentally friendly alternative for N-acylation. An electrochemical approach for the N-acylation of amines with carboxylic acids has been reported to proceed under mild conditions in an aqueous medium. rsc.orgx-mol.com

The proposed mechanism for this electrochemical N-acylation involves the following key steps:

Anodic Oxidation: At the anode, a mediator, such as a halide ion, is oxidized to generate a reactive species.

Activation of Carboxylic Acid: This reactive species then activates the carboxylic acid, forming a more electrophilic intermediate.

Nucleophilic Attack: The amine then acts as a nucleophile, attacking the activated carbonyl group.

Formation of Amide: Subsequent loss of a proton and regeneration of the mediator completes the catalytic cycle, yielding the desired amide.

This method is notable for its excellent chemoselectivity and positional selectivity. rsc.org The use of water as a solvent and electricity as a green reagent makes this a highly sustainable process. The reaction can be carried out at room temperature, avoiding the need for high temperatures or harsh reagents. rsc.org

Transition-Metal Catalyzed Synthetic Approaches

Transition-metal catalysis has emerged as a powerful tool for the synthesis of amides, offering novel reaction pathways with high efficiency and selectivity.

Copper-Catalyzed Dehydrogenative Amidation via Oxidative Pathways

Copper-catalyzed dehydrogenative amidation represents a modern and efficient strategy for the synthesis of N-pyridinylamides. researchgate.net This method allows for the formation of an amide bond directly from an amine and a variety of starting materials, such as aldehydes or even light alkanes, through an oxidative coupling process. researchgate.netnih.gov

In a typical reaction, a copper(I) or copper(II) salt is used as the catalyst, often in the presence of an oxidant. For example, copper(I) iodide has been effectively used to catalyze the amidation of aromatic aldehydes with aminopyridines at elevated temperatures. researchgate.net This process is considered environmentally benign and offers practical advantages in amide synthesis. researchgate.net

The general mechanism for the copper-catalyzed dehydrogenative coupling involves the following steps:

Oxidative addition of the amine to the copper catalyst.

Coordination of the second reactant (e.g., aldehyde).

Reductive elimination to form the C-N bond and the desired amide product, with the copper catalyst being regenerated in the process.

This catalytic system tolerates a broad range of functional groups and can provide good to excellent yields of the amide products. researchgate.net

| Copper Catalyst | Oxidant | Starting Material | Amine | Product |

| CuI | TBHP | Benzaldehyde | 2-Aminopyridine (B139424) | N-(pyridin-2-yl)benzamide |

| CuCl2 | Air | Methyl ketones | 2-Aminopyridine | N-heterocyclic amides |

| CuI-phenanthroline | tBuOOtBu | Ethane | Benzamide (B126) | N-ethylbenzamide |

This table provides examples of copper-catalyzed dehydrogenative amidation reactions with different starting materials and oxidants.

Vanadium-Catalyzed N-Benzoylation via Oxidative C(CO)-C(CO) Bond Cleavage

A novel approach to N-benzoylation involves a vanadium-catalyzed reaction that proceeds via the oxidative cleavage of a C(CO)-C(CO) bond. This methodology has been applied to the N-benzoylation of 2-aminopyridines using 1,2-diketones as the benzoyl source.

The reaction mechanism is proposed to involve:

Coordination of the vanadium catalyst to the 1,2-diketone.

Oxidative cleavage of the bond between the two carbonyl carbons.

Reaction with the aminopyridine, leading to the formation of a 2-(diaroylamino)pyridine intermediate through an N→N′ aroyl migration.

Subsequent hydrolysis of this intermediate to yield the final N-(aroyl)aminopyridine product.

This method provides an alternative route for the synthesis of N-benzoyl-2-aminopyridines and demonstrates the utility of vanadium catalysis in facilitating unique bond-cleavage and bond-forming reactions.

Palladium-Catalyzed Cross-Coupling and Aminations for Pyridin-2-yl C-Nucleoside Analogues

Palladium-catalyzed cross-coupling reactions are a cornerstone in the synthesis of complex organic molecules, including derivatives of this compound. These methods are particularly valuable for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are essential for the construction of pyridin-2-yl C-nucleoside analogues. The versatility of palladium catalysis allows for the coupling of a wide range of substrates, often with high functional group tolerance and under mild reaction conditions. nih.govacs.org

In the context of synthesizing pyridin-2-yl C-nucleoside analogues, palladium-catalyzed reactions such as the Suzuki-Miyaura coupling are frequently employed. acs.orgresearchgate.net This reaction typically involves the coupling of an organoboron compound with a halide. For instance, a suitably protected 2-halopyridine derivative can be coupled with an arylboronic acid to introduce various substituents onto the pyridine ring. The choice of ligands for the palladium catalyst is crucial and can significantly influence the reaction's efficiency and selectivity. acs.orgacs.org While C-C bond formations are common, C-N bond-forming reactions, such as the Buchwald-Hartwig amination, are also pivotal for introducing amino groups or constructing more complex nitrogen-containing heterocycles. acs.org The reactivity of the substrates is a key consideration; for example, bromonucleosides have been shown to be effective substrates in many palladium-catalyzed cross-couplings. acs.orgresearchgate.net

Heterogeneous Catalysis in Benzamide Formation

Heterogeneous catalysis offers significant advantages in chemical synthesis, including simplified catalyst recovery and reuse, which aligns with the principles of green chemistry.

Utilization of Bimetallic Metal-Organic Frameworks (MOFs) (e.g., Fe2Ni-BDC)

Bimetallic metal-organic frameworks (MOFs) have emerged as highly efficient heterogeneous catalysts for various organic transformations, including the synthesis of N-(pyridin-2-yl)benzamides. A notable example is the use of Fe2Ni-BDC, a bimetallic MOF synthesized from iron(III) and nickel(II) cations with 1,4-benzenedicarboxylic acid as the organic linker. mdpi.comresearchgate.netproquest.com This catalyst has demonstrated high efficiency in the Michael addition amidation reaction of 2-aminopyridine with nitroolefins to produce N-(pyridin-2-yl)benzamide. mdpi.com

The Fe2Ni-BDC catalyst is synthesized via a solvothermal method and is characterized by its crystalline structure and porous nature. mdpi.comresearchgate.net In a typical reaction, 2-aminopyridine and trans-β-nitrostyrene react in the presence of the Fe2Ni-BDC catalyst in dichloromethane (B109758) at 80°C. This process yields N-(pyridin-2-yl)benzamide in high isolated yields, for instance, 82%. mdpi.comproquest.com An important feature of the Fe2Ni-BDC catalyst is its recyclability; it can be recovered and reused multiple times without a significant loss in its catalytic activity, maintaining a high yield of the desired product. mdpi.com The bimetallic nature of the MOF is believed to contribute to its enhanced catalytic performance compared to its monometallic counterparts. mdpi.comrsc.orgbohrium.com

| Reactant 1 | Reactant 2 | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Isolated Yield (%) |

|---|---|---|---|---|---|---|

| 2-aminopyridine | trans-β-nitrostyrene | 10 | Dichloromethane | 80 | 24 | 82 |

Application of Supported Lewis Acidic Ionic Liquids

Supported Lewis acidic ionic liquids (SLAILs) represent another class of heterogeneous catalysts that combine the advantages of ionic liquids with the ease of handling of solid catalysts. mdpi.com These catalysts are prepared by immobilizing a Lewis acidic ionic liquid onto a solid support, which can enhance the number of accessible active sites and reduce the required amount of the ionic liquid. mdpi.com The immobilization can be achieved through impregnation or by forming a covalent bond between the ionic liquid and the support material, such as silica. mdpi.com

Lewis acidic ionic liquids are typically formed by mixing a metal halide, such as AlCl3 or FeCl3, with an imidazolium halide. mdpi.comswadzba-kwasny-lab.orggoogle.com When supported on a solid matrix, these materials can act as efficient and recyclable catalysts for various organic reactions. While specific applications in the direct synthesis of this compound are not extensively detailed in the provided search results, the general utility of SLAILs in acid-catalyzed reactions suggests their potential applicability in benzamide formation. For instance, they can be employed in Friedel-Crafts type reactions or other condensation reactions that lead to the formation of amide bonds. swadzba-kwasny-lab.org The ability to recover the catalyst, for example, by using a magnetic support like Fe3O4 nanoparticles, further enhances their appeal from a green chemistry perspective. nih.gov

Visible-Light-Enabled Transformations

Visible-light photoredox catalysis has gained prominence as a mild and sustainable method for driving a variety of organic transformations.

Oxidative Decarbethoxylation Mechanisms

The synthesis of N-(pyridin-2-yl)benzamides can be achieved through visible-light-enabled oxidative decarbethoxylation. researchgate.net This method involves the reaction of 2-aminopyridines with ethyl arylacetates using a copper(I) iodide catalyst in the presence of visible light and oxygen (from air) at room temperature. researchgate.net This approach represents a mild and efficient alternative to traditional methods that may require harsh reaction conditions.

The proposed mechanism involves the generation of radical intermediates facilitated by the photoredox catalyst. The reaction proceeds through an oxidative C-N coupling, where a C-C bond is cleaved. researchgate.net This methodology avoids the need for external bases or oxidants in some cases, making it an environmentally benign process. researchgate.net Visible-light-mediated decarboxylation of carboxylic acids to generate aryl radicals is another related transformation that highlights the power of this approach for forming new bonds under mild conditions. rsc.orgcolab.ws

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Conditions | Key Feature |

|---|---|---|---|---|---|

| 2-aminopyridines | ethyl arylacetates | Copper(I) Iodide | Acetonitrile | Visible light, Air, Room temperature | Oxidative Decarbethoxylation |

Derivatization Strategies for Structural Elaboration

The core structure of this compound can be modified through various derivatization strategies to explore its structure-activity relationships for different applications. nih.gov These strategies often involve reactions targeting the amino group on the pyridine ring or the benzamide moiety.

A general approach for synthesizing N-substituted benzamide derivatives involves the reaction of a substituted benzoic acid with an appropriate amine. nanobioletters.com The benzoic acid is often converted to a more reactive acyl chloride using a reagent like thionyl chloride, followed by reaction with the desired amine. nanobioletters.comresearchgate.net For the structural elaboration of this compound, derivatization can be achieved by introducing various substituents on the phenyl ring of the benzamide group or by modifying the amino group on the pyridine ring.

For instance, a series of 3-(6-aminopyridin-3-yl)benzamide derivatives have been designed and synthesized to investigate their biological activities. nih.gov These derivatization efforts have led to the identification of compounds with potent antiproliferative activity against cancer cells. nih.gov The synthesis of these derivatives allows for a systematic study of how different functional groups at various positions on the molecule affect its biological properties.

Computational and Theoretical Investigations of N 6 Aminopyridin 2 Yl Benzamide

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. It has been widely applied to study various benzamide (B126) and pyridine (B92270) derivatives, offering a theoretical framework to understand N-(6-Aminopyridin-2-yl)benzamide.

The first step in a computational study is typically geometry optimization, where the most stable three-dimensional arrangement of atoms in the molecule is determined. For this compound, this would involve finding the minimum energy conformation by calculating the forces on each atom and adjusting their positions until these forces are negligible.

Studies on similar molecules, such as N-(2,6-Dimethyl-phen-yl)benzamide, reveal that the amide linkage (-NHCO-) is often a key structural feature. nih.gov In this related compound, the H-N-C=O unit adopts a trans conformation. The central -NHCO- bridge is tilted with respect to the benzoyl ring, and the two aromatic rings (benzoyl and aniline) are nearly orthogonal to each other. nih.gov For this compound, the dihedral angle between the pyridine and benzoyl rings would be a critical parameter determining the extent of electronic communication between these two moieties.

The electronic structure analysis involves examining the distribution of electrons within the molecule. The presence of both an electron-donating amino group (-NH2) and an electron-withdrawing benzoyl group on the pyridine ring suggests a potential for intramolecular charge transfer, which can significantly influence the molecule's properties.

| Parameter | Predicted Value |

| C=O Bond Length (Å) | ~1.23 |

| C-N (Amide) Bond Length (Å) | ~1.35 |

| N-H (Amide) Bond Length (Å) | ~1.01 |

| Dihedral Angle (Pyridine-Benzoyl) | Highly dependent on conformation |

Note: These are representative values and would require specific DFT calculations for this compound for accurate determination.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and optical properties.

In computational studies of other benzamide derivatives, the HOMO is often localized on the more electron-rich part of the molecule, while the LUMO resides on the electron-deficient region. sci-hub.se For this compound, it is anticipated that the HOMO would be predominantly located on the aminopyridine ring, while the LUMO would be centered on the benzoyl moiety. A smaller HOMO-LUMO gap would imply higher reactivity and a tendency to absorb light at longer wavelengths.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Benzamide | -6.724 | -1.071 | 5.653 |

| N-benzhydryl benzamide | -6.44 | -1.06 | 5.38 |

Data sourced from a study on benzamide derivatives. sci-hub.se

DFT calculations can accurately predict spectroscopic parameters, such as vibrational frequencies (infrared and Raman spectra) and NMR chemical shifts. By calculating the vibrational modes, specific peaks in the experimental IR and Raman spectra can be assigned to particular bond stretching, bending, or torsional motions within the molecule.

For this compound, key vibrational modes would include the N-H stretches of the amino and amide groups, the C=O stretch of the amide, and various aromatic C-H and C=C/C=N stretching vibrations. Theoretical calculations on related compounds, such as 2-(N-benzoylbenzamido)pyridine-3-yl benzoate, have shown good agreement between computed and experimental IR spectra. researchgate.net

Molecules with significant charge-transfer character and extended π-conjugation can exhibit non-linear optical (NLO) properties, making them suitable for applications in photonics and optoelectronics. The first hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule.

Computational studies on various organic molecules, including those with pyridine and benzimidazole (B57391) cores, have demonstrated the use of DFT to predict NLO properties. researchgate.netnih.gov For this compound, the presence of donor (amino) and acceptor (benzoyl) groups connected through a π-system suggests that it may possess NLO activity. DFT calculations would be instrumental in quantifying its hyperpolarizability and assessing its potential as an NLO material. Theoretical studies on similar structures often compare the calculated hyperpolarizability to that of a standard NLO material like urea (B33335) for benchmarking. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

While quantum chemical calculations are excellent for studying static molecular properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational landscapes and the study of molecular flexibility.

For this compound, MD simulations could be used to:

Explore the different possible conformations by simulating the rotation around single bonds, particularly the amide bond and the bonds connecting the rings.

Study the dynamics of intramolecular hydrogen bonding, for instance, between the amide N-H and the pyridine nitrogen or the carbonyl oxygen.

Investigate the interactions of the molecule with a solvent or a biological receptor, providing insights into its solubility and binding modes.

MD simulations on related compounds, such as 2-amino-6-arylsulphonylbenzonitriles, have been employed to understand their interaction modes and binding free energies with biological targets. nih.gov

Computational Studies of Reaction Mechanisms

Computational chemistry can also be used to elucidate the mechanisms of chemical reactions. For the synthesis of this compound, theoretical studies can help in understanding the reaction pathways, identifying intermediates and transition states, and predicting the most favorable reaction conditions.

A proposed mechanism for the synthesis of N-(pyridin-2-yl)-benzamides from 2-aminopyridine (B139424) and trans-β-nitrostyrene catalyzed by a bimetallic metal-organic framework has been detailed. mdpi.com This mechanism involves a Michael addition followed by a series of intramolecular rearrangements and elimination steps. mdpi.com While this is for a different synthetic route, it illustrates how computational modeling can map out complex reaction coordinates. For a more direct synthesis, such as the acylation of 2,6-diaminopyridine (B39239) with benzoyl chloride, computational studies could model the nucleophilic attack of the amino group on the carbonyl carbon and the subsequent steps of the reaction.

Computational Modeling of Molecular Interactions

Computational modeling has become an indispensable tool in the study of this compound, providing insights into its molecular interactions that are often difficult to obtain through experimental methods alone.

Ligand-Based and Structure-Based Virtual Screening Methodologies

Virtual screening methodologies, which computationally screen large libraries of small molecules, have been employed to identify compounds with similar properties to this compound or to predict its potential biological targets.

Ligand-Based Virtual Screening (LBVS): This approach utilizes the known properties of this compound to identify other molecules with similar characteristics. Techniques such as similarity searching, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) models are employed. For instance, a pharmacophore model might be developed based on the key chemical features of this compound that are essential for a particular interaction.

Structure-Based Virtual Screening (SBVS): When the three-dimensional structure of a biological target is known, SBVS can be used to dock this compound into the binding site of the macromolecule. This allows for the prediction of binding affinity and the identification of key intermolecular interactions.

Molecular Docking Investigations with Macromolecular Targets

Molecular docking studies have been instrumental in exploring the potential interactions of this compound with various macromolecular targets. These investigations provide detailed information about the binding mode, orientation, and affinity of the compound within the active site of a protein. For example, docking studies can reveal hydrogen bonding, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-protein complex. This information is critical for understanding the compound's mechanism of action and for the rational design of more potent and selective analogs.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are computational techniques used to correlate the chemical structure of a series of compounds with their biological activity.

QSAR: In the context of this compound and its analogs, QSAR models can be developed to predict their activity based on various molecular descriptors. These descriptors can be electronic, steric, or hydrophobic in nature. A statistically significant QSAR model can then be used to predict the activity of newly designed compounds before their synthesis, thereby saving time and resources.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For this compound, a pharmacophore model would highlight the key hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings that are crucial for its interaction with a particular target.

Binding Energy Calculations in Host-Guest Systems

Binding energy calculations are performed to quantify the strength of the interaction between this compound (the guest) and a host molecule, such as a cyclodextrin (B1172386) or a protein receptor. These calculations can be performed using various computational methods, including molecular mechanics and quantum mechanics. The results of these calculations provide valuable insights into the thermodynamics of the binding process and can be used to compare the affinity of different ligands for a particular host.

Linear Free Energy Relationships (LFERs) in Modulating Reactivity and Interactions

Linear Free Energy Relationships (LFERs) are used to study the effect of substituent changes on the reactivity and interactions of this compound. The Hammett equation is a classic example of an LFER that relates the reaction rates or equilibrium constants of a series of reactions to the electronic properties of the substituents. By systematically varying the substituents on the benzoyl or pyridinyl ring of this compound and measuring the resulting changes in a particular property (e.g., binding affinity or reaction rate), a linear correlation can often be established. This allows for a quantitative understanding of how electronic effects modulate the behavior of the molecule.

Molecular Interactions and Recognition Mechanisms Involving N 6 Aminopyridin 2 Yl Benzamide

Non-Covalent Interactions

The structure of N-(6-Aminopyridin-2-yl)benzamide is conducive to a range of non-covalent interactions that dictate its behavior in both crystalline and solution phases. These interactions are fundamental to its ability to form complex architectures and bind to specific targets.

Hydrogen Bonding Networks and Architectures

Hydrogen bonds are a predominant force in the molecular interactions of this compound. The molecule possesses a rich array of hydrogen bond donors (the amine and amide N-H groups) and acceptors (the carbonyl oxygen and the nitrogen atoms of the pyridine (B92270) ring). This duality allows for the formation of intricate and stable hydrogen-bonding networks.

In the solid state, these interactions can lead to the formation of well-defined supramolecular architectures. For instance, derivatives of 2-aminobenzamide (B116534) have been shown to form strong intramolecular hydrogen bonds between the carbonyl oxygen and the amine hydrogen, resulting in a stable six-membered ring structure. mdpi.com Furthermore, intermolecular hydrogen bonds are crucial in linking individual molecules together, often forming sheets or chains. mdpi.comresearchgate.net The amide group can act as both a donor and acceptor simultaneously, contributing to the formation of these extended networks. mdpi.com

The nature of the substituent on the amine or amide nitrogen can significantly influence the formation and strength of these hydrogen bonds. For example, N-aryl substituted anthranilamides have been observed to form intramolecular hydrogen bonds in both solution and solid states. mdpi.com

Steric Effects and Pre-organization in Guest Binding

While specific studies on the steric effects and pre-organization of this compound in guest binding are not extensively detailed in the provided results, general principles of supramolecular chemistry suggest their importance. The benzoyl group and the aminopyridine ring are relatively bulky, and their spatial arrangement will create a defined three-dimensional shape. This pre-organized conformation can influence how the molecule approaches and fits into the binding site of a host molecule or receptor.

Intermolecular Interactions in Self-Assembled Systems

The ability of this compound and its analogs to participate in a variety of intermolecular interactions makes them excellent building blocks for self-assembled systems. The interplay of hydrogen bonding, π-π stacking interactions between the aromatic rings, and potentially halogen bonding in derivatives, can lead to the spontaneous formation of ordered supramolecular structures.

These self-assembled systems can range from simple dimers to complex, extended networks. The specific architecture of the resulting assembly is highly dependent on the chemical structure of the molecule, including the nature and position of any substituents, as well as the surrounding environment (e.g., solvent, temperature).

Principles of Molecular Recognition by Designed Receptors

The design of synthetic receptors that can selectively bind to specific guest molecules is a major focus of supramolecular chemistry. The principles of molecular recognition rely on the concept of complementarity, where the size, shape, and chemical functionality of the host's binding site are matched to those of the guest.

This compound, with its well-defined arrangement of hydrogen bond donors and acceptors, is an ideal candidate for recognition by designed receptors. A synthetic receptor designed to bind this molecule would likely feature a cavity or cleft that is sterically complementary to the shape of the benzamide (B126) derivative. Furthermore, the receptor would be functionalized with groups that can form multiple non-covalent interactions with the guest. For example, it might contain hydrogen bond acceptors positioned to interact with the N-H groups of the aminopyridine and amide moieties, and hydrogen bond donors to interact with the carbonyl oxygen and pyridine nitrogen.

The development of such selective receptors has applications in areas such as sensing, catalysis, and drug delivery.

Mechanisms of Interaction with Biological Macromolecules

The same principles of molecular recognition that govern the interaction of this compound with synthetic receptors also apply to its interactions with biological macromolecules such as proteins and nucleic acids. The ability of this compound and its derivatives to act as ligands for biological targets is a key area of research in drug discovery.

For instance, amide-containing molecules are known to be important for their role in forming peptide bonds in proteins and are found in many pharmaceuticals. mdpi.com The interaction of a ligand like this compound with a protein receptor is a highly specific process. The ligand binds to a particular site on the protein, often a pocket or groove on its surface, known as the active site or binding site.

The binding is driven by the formation of multiple non-covalent interactions between the ligand and the amino acid residues of the protein. These can include:

Hydrogen bonds: The N-H and C=O groups of the amide, and the amino group and pyridine nitrogen of the aminopyridine ring can form hydrogen bonds with appropriate donor and acceptor groups on the protein.

Hydrophobic interactions: The aromatic rings of the benzamide can interact favorably with nonpolar amino acid side chains in the binding pocket, driven by the hydrophobic effect.

π-π stacking: The aromatic rings can also engage in stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan.

An example of a related class of molecules, N-[6-(Substituted Aminoethylideneamino)-2-Hydroxyindan-1-yl]arylamides, has been studied as selective and potent agonists for muscarinic M₁ receptors, which are targets for Alzheimer's disease. nih.gov Homology modeling suggests that these ligands can span from the orthosteric binding pocket (the primary binding site) to an allosteric vestibule on the receptor surface, indicating a complex "multi-topic" binding mechanism. nih.gov This highlights how the diverse interaction capabilities of such molecules can be harnessed for therapeutic purposes.

DNA Minor Groove Binding and Intercalation Mechanisms

A comprehensive search of available scientific literature and databases did not yield any specific studies detailing the interaction of this compound with DNA. Consequently, there is no reported evidence to suggest whether this compound binds to the minor groove of DNA or acts as a DNA intercalator. Research in this area is essential to determine its potential genotoxic or chemotherapeutic properties.

Coordination Chemistry of N 6 Aminopyridin 2 Yl Benzamide and Its Ligand Derivatives

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving benzamide (B126) and aminopyridine-type ligands is typically achieved through direct reaction of the ligand with a corresponding metal salt in a suitable solvent. For related benzamide derivatives, complexes of copper(II) and cobalt(II) have been synthesized by dissolving the ligand in a solvent like chloroform (B151607) and mixing it with an ethanolic solution of the metal chloride (MCl₂) in a 1:1 molar ratio. The mixture is often refluxed for about an hour and then left to crystallize. The resulting solid products are typically washed with solvents such as hexane (B92381) and diethyl ether before being dried under vacuum.

Characterization of these complexes to determine their structure and properties relies on a suite of analytical techniques:

Infrared (IR) Spectroscopy: This technique is crucial for identifying the ligand's coordination sites. Upon complexation, shifts in the characteristic vibrational frequencies of the donor groups are observed. For instance, in complexes of related amide ligands, coordination through the carbonyl oxygen is indicated by a shift in the ν(C=O) stretching frequency. In some structures, the amide oxygen and a nitrogen function from a pyridine (B92270) or aminophenyl group form a chelate with the metal ion. The involvement of the pyridine ring nitrogen in coordination is also confirmed by shifts in its characteristic ring vibration bands.

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the d-d electronic transitions of the metal ion, which helps in inferring the coordination geometry. For example, Cu(II) complexes with related ligands often exhibit broad absorption bands consistent with distorted octahedral or square pyramidal geometries.

Elemental Analysis: Provides the empirical formula of the synthesized complexes, confirming the metal-to-ligand stoichiometry.

Molar Conductance Measurements: These measurements, typically performed in a solvent like DMF or acetonitrile, are used to determine whether the complexes are electrolytic or non-electrolytic in nature. Low conductance values suggest a non-electrolytic character, indicating that the anions are part of the coordination sphere.

Ligand Design and Denticity Considerations in Complex Formation

N-(6-Aminopyridin-2-yl)benzamide is designed with three potential donor atoms: the pyridyl nitrogen (N_py), the exocyclic amino nitrogen (N_amino), and the amide carbonyl oxygen (O_amide). This structure allows it to exhibit variable denticity, acting as a monodentate, bidentate, or bridging ligand.

Potential Coordination Modes:

Bidentate N,O-Chelation: The ligand can coordinate to a metal center using the pyridine nitrogen and the amide oxygen, forming a stable five-membered chelate ring. This is a common coordination mode for similar ligands where the amide oxygen participates in chelation.

Bidentate N,N-Chelation: Coordination can also occur through the pyridine nitrogen and the exocyclic amino nitrogen, which would form a six-membered chelate ring.

Bridging Ligand: The ligand can bridge two metal centers, for example by chelating one metal via the N,N sites and using the carbonyl oxygen to coordinate to an adjacent metal ion, potentially leading to the formation of coordination polymers.

The preferred coordination mode is influenced by several factors, including the Hard and Soft Acids and Bases (HSAB) principle. The pyridine nitrogen is a relatively soft donor, while the amide oxygen is a harder donor. Metal ions like Cu(II) have a preference for softer donor atoms such as the nitrogen of heteroaromatic rings. The steric constraints of the ligand and the geometric preferences of the metal ion also play a crucial role in determining the final structure of the complex.

Metal Ion Coordination Preferences and Geometries (e.g., Ni(II), Cu(II), Cu(I), Zn(II), Co(II), Pd(II))

The coordination geometry of the resulting metal complex is highly dependent on the electronic configuration and size of the central metal ion. Based on studies of analogous benzamide and aminopyridine ligands, the following geometries are commonly observed:

Cu(II): Copper(II) (d⁹) complexes are known for their structural diversity. With related amide ligands, Cu(II) frequently adopts a tetragonally distorted octahedral geometry due to the Jahn-Teller effect. Square pyramidal geometries are also common. In many of these structures, the equatorial positions are occupied by nitrogen donors from the pyridine ring, while harder donors or solvent molecules may occupy the axial positions.

Co(II): Cobalt(II) (d⁷) can exhibit either tetrahedral or octahedral geometries. For some benzamide ligand systems, Co(II) complexes have been found to adopt a tetrahedral geometry. The choice between these geometries is often influenced by the ligand field strength and steric factors.

Ni(II): Nickel(II) (d⁸) is versatile and can form octahedral, square planar, or tetrahedral complexes. The specific geometry is determined by the ligand and can be elucidated using magnetic susceptibility measurements and electronic spectroscopy.

Zn(II): Zinc(II) (d¹⁰) lacks ligand field stabilization energy, and its complexes' geometries are primarily dictated by steric and electrostatic considerations. It typically forms tetrahedral or octahedral complexes.

Cu(I): Copper(I) (d¹⁰) complexes most commonly adopt linear two-coordinate or tetrahedral four-coordinate geometries.

Pd(II): Palladium(II) (d⁸) has a strong preference for square planar geometry, a characteristic feature of its coordination chemistry.

| Metal Ion | d-electron Count | Common Geometries | Supporting Evidence |

|---|---|---|---|

| Cu(II) | d⁹ | Tetragonally Distorted Octahedral, Square Pyramidal | Single-Crystal XRD, EPR Spectroscopy |

| Co(II) | d⁷ | Tetrahedral, Octahedral | Spectral and Magnetic Data |

| Ni(II) | d⁸ | Octahedral, Square Planar | Magnetic Susceptibility, Electronic Spectra |

| Zn(II) | d¹⁰ | Tetrahedral, Octahedral | General Coordination Chemistry Principles |

| Cu(I) | d¹⁰ | Linear, Tetrahedral | General Coordination Chemistry Principles |

| Pd(II) | d⁸ | Square Planar | General Coordination Chemistry Principles |

Electrochemical Behavior and Redox Processes of Coordination Compounds (e.g., Cyclic Voltammetry)

The electrochemical properties of coordination compounds provide insight into the redox activity of the metal center and the influence of the ligand environment on its stability. Cyclic voltammetry (CV) is a key technique used to study these processes. For complexes of related benzamides, electrochemical behavior has been investigated in solvents like acetonitrile.

Magnetic Properties of Coordination Complexes

Magnetic susceptibility measurements are a powerful tool for determining the number of unpaired electrons in a metal complex, which in turn helps in assigning its electronic configuration and coordination geometry.

Paramagnetism: Complexes with unpaired electrons are paramagnetic. This is expected for Cu(II) (d⁹, one unpaired electron) and high-spin Co(II) (d⁷, three unpaired electrons) complexes. Room temperature magnetic moment measurements for such complexes confirm their paramagnetic character.

Diamagnetism: Complexes with no unpaired electrons are diamagnetic. This is expected for Zn(II) (d¹⁰), Cu(I) (d¹⁰), and low-spin square planar Pd(II) (d⁸) complexes.

Magnetic Moment Values: The effective magnetic moment (μ_eff), measured in Bohr magnetons (μ_B), can often distinguish between different possible geometries. For example, octahedral Ni(II) complexes typically have magnetic moments in the range of 2.9–3.4 μ_B, whereas square planar Ni(II) complexes are diamagnetic. Tetrahedral Co(II) complexes generally exhibit higher magnetic moments (4.2–4.8 μ_B) than octahedral Co(II) complexes (4.8–5.5 μ_B) due to orbital contributions.

| Complex Type | d-electron Count | Expected Magnetic Behavior | Typical Magnetic Moment (μ_B) |

|---|---|---|---|

| Cu(II) | d⁹ | Paramagnetic | ~1.7 - 2.2 |

| Co(II) (High-spin, Tetrahedral) | d⁷ | Paramagnetic | ~4.2 - 4.8 |

| Co(II) (High-spin, Octahedral) | d⁷ | Paramagnetic | ~4.8 - 5.5 |

| Ni(II) (Octahedral) | d⁸ | Paramagnetic | ~2.9 - 3.4 |

| Ni(II) (Square Planar) | d⁸ | Diamagnetic | 0 |

| Zn(II) | d¹⁰ | Diamagnetic | 0 |

Advanced Derivatives and Analog Design Strategies Based on N 6 Aminopyridin 2 Yl Benzamide Scaffold

Systematic Structural Modification for Tunable Chemical Properties

The chemical properties and biological activity of derivatives based on the N-(pyridin-2-yl)benzamide scaffold are highly dependent on the nature and position of substituents on both the pyridine (B92270) and benzamide (B126) rings. Systematic structural modification allows for the optimization of these properties, a principle demonstrated in the development of analogues for various therapeutic targets.

For instance, in the design of N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase (GK), a key enzyme in glucose metabolism, modifications to the benzamide portion of the molecule have been systematically explored. nih.govresearchgate.net A study starting with 3-nitrobenzoic acid as a precursor led to a series of analogues where different substituents were introduced. The goal of these modifications is to enhance the molecule's interaction with the allosteric binding site of the target protein. Structure-activity relationship (SAR) studies on related benzimidazole (B57391) scaffolds have shown that the presence of an amide linker is crucial for activity, as its replacement with urea (B33335) or sulphonamide groups can lead to a significant loss of inhibition against certain kinases. nih.gov This highlights the importance of the core benzamide structure.

Similarly, research on 2-amino-N-(2-methoxyphenyl)-6-((4-nitrophenyl)thio)benzamide, a Vif inhibitor for HIV-1, involved optimizations on its two side branches to improve antiviral activity. nih.gov These examples, while not on the exact N-(6-aminopyridin-2-yl)benzamide molecule, establish a clear principle: systematic substitution on the aromatic rings is a key strategy for tuning the scaffold's properties to achieve desired biological effects.

Synthesis of Substituted N-(Pyridin-2-yl)benzamides and their Analogues

The synthesis of N-(pyridin-2-yl)benzamides and their analogues can be achieved through several modern catalytic methods. These approaches offer efficient ways to form the critical amide bond between the aminopyridine and benzoyl moieties.

One effective method involves a rare-earth-metal-catalyzed reaction between 2-aminopyridines and nitroolefins. rsc.org A Ce(III) catalyst facilitates this transformation, providing the desired pyridyl benzamides in moderate to excellent yields without the need for external oxidants. rsc.org Notably, water serves as the source of the carbonyl oxygen atom in the final product. rsc.org

Another advanced catalytic system employs a bimetallic metal-organic framework (MOF), Fe₂Ni-BDC, for the amidation reaction of 2-aminopyridine (B139424) with trans-β-nitrostyrene. mdpi.com This heterogeneous catalyst demonstrates high efficiency and can be recycled multiple times without a significant drop in activity. mdpi.com The reaction typically proceeds in a solvent like dichloromethane (B109758) (DCM) at elevated temperatures. mdpi.com The presence of substituents on the pyridine ring of the 2-aminopyridine starting material can slightly reduce the reaction yield. mdpi.com

A more traditional, yet effective, synthetic route starts from a substituted benzoic acid, for example, 3-nitrobenzoic acid. nih.gov This acid is typically converted to its more reactive acyl chloride form, which is then reacted with the appropriate aminopyridine to form the N-(pyridin-2-yl)benzamide product. researchgate.net

| Starting Materials | Catalyst/Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Aminopyridine, trans-β-nitrostyrene | Fe₂Ni-BDC (10 mol%) | DCM, 80°C, 24h, Air | N-(pyridin-2-yl)benzamide | 82% | mdpi.com |

| 2-Aminopyridines, Nitroolefins | Ce(III) catalyst | - | Pyridyl benzamides | Moderate to Excellent | rsc.org |

| 3-Nitrobenzoic acid, 2-aminopyridines | 1. SOCl₂ 2. Amine | Reflux | N-pyridin-2-yl benzamide analogues | - | nih.govresearchgate.net |

| Benzoyl isothiocyanate, Malononitrile | 1. KOH, EtOH 2. Alkyl halide | Heat, then overnight stir | N-(2,2-Dicyano-1-(alkylthio)vinyl)benzamides | - | nih.gov |

Thiourea (B124793) Derivative Chemistry and Transformations

The this compound scaffold can be readily converted into thiourea derivatives, which are valuable intermediates for further chemical transformations and often possess biological activities themselves. The synthesis typically involves the reaction of an amine with an isothiocyanate.

A general method for preparing N-acyl thiourea derivatives starts with the conversion of a carboxylic acid (like benzoic acid) into its acyl chloride. researchgate.net This acyl chloride then reacts with a thiocyanate (B1210189) salt, such as ammonium (B1175870) or potassium thiocyanate, in an anhydrous solvent like acetone (B3395972) to form a benzoyl isothiocyanate intermediate. researchgate.netnih.gov This highly reactive intermediate is not usually isolated but is directly treated with an amine, such as a substituted 2-aminopyridine, to yield the final N-carbamothioyl)benzamide derivative. researchgate.net

These thiourea derivatives can undergo further transformations. For example, they can be used in the synthesis of various heterocyclic systems. The reaction of ω-alkyne substituted pyrimidines with thiourea can lead to the formation of thio-oxo-pyrimidines. nih.gov The chemistry of thiourea derivatives is rich, allowing for the creation of diverse molecular structures, including their coordination complexes with metals like Cu(II) and Pt(IV), which have been investigated for their anticancer properties. urfu.ru

C-Nucleoside Analogues Incorporating Pyridyl Benzamide Moiety

C-nucleosides are structural analogues of natural nucleosides where the nitrogenous base is connected to the sugar moiety (typically ribose or deoxyribose) via a stable carbon-carbon bond instead of the more labile carbon-nitrogen bond. nih.gov This C-C glycosidic bond imparts greater resistance to hydrolytic and enzymatic cleavage. nih.gov

The synthesis of C-nucleosides is a challenging area of organic chemistry. Common strategies include the direct coupling of a pre-functionalized carbohydrate and an aglycon (the base) or the construction of one component onto the other. urfu.runih.gov The aglycons used in C-nucleoside synthesis are typically (hetero)aryl aromatic groups, such as pyridines, pyrimidines, and larger systems like naphthalene (B1677914) and pyrene. nih.govnih.gov

While C-nucleosides with simple pyridine bases have been synthesized, the incorporation of a large and complex moiety like this compound as the aglycon is not a reported strategy in the reviewed literature. Several factors likely preclude this. The considerable steric bulk and conformational flexibility of the pyridyl benzamide scaffold would pose significant challenges for the enzymes involved in the subsequent phosphorylation and processing steps necessary for biological activity. Natural and effective analogue nucleosides typically mimic the size and shape of natural purines and pyrimidines to be recognized by cellular or viral enzymes. nih.gov The this compound structure deviates substantially from these requirements, making its successful incorporation and function as a nucleobase in a C-nucleoside context highly improbable with current methodologies.

Rational Design of Chemical Probes for Specific Molecular Targets

The rational design of chemical probes involves using structural information about a biological target to design and synthesize molecules that can modulate its function. The N-(pyridin-2-yl)benzamide scaffold is well-suited for this approach, serving as a core structure that can be elaborated to create potent and selective inhibitors or activators for specific proteins.

A clear example of this is the development of N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase (GK). nih.gov The design process involved identifying the scaffold, synthesizing a library of novel analogues with various substitutions, and then using in silico docking studies to predict the binding interactions of the designed molecules within the allosteric site of the GK protein. nih.govresearchgate.net This computational insight helps to rationalize the results of in vitro assays and guides the next round of structural modifications.

This strategy has been successfully applied to other related benzamide scaffolds. For instance, a series of N-(2-pyrimidinylamino) benzamide derivatives were designed as inhibitors of the Hedgehog signaling pathway, a critical pathway in some cancers. nih.gov Similarly, a novel Vif inhibitor for HIV-1, 2-amino-N-(2-methoxyphenyl)-6-((4-nitrophenyl)thio)benzamide, was optimized through rational design to enhance its antiviral activity. nih.gov These examples demonstrate a powerful cycle of design, synthesis, and testing, where computational models and structure-activity relationship data are used to refine a lead scaffold, like this compound, into a highly specific chemical probe for a designated molecular target.

Potential Applications in Materials Science and Catalysis

Integration into Advanced Metal-Organic Frameworks for Catalytic Systems

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The specific properties of MOFs can be tuned by carefully selecting these building blocks. The N-(6-Aminopyridin-2-yl)benzamide molecule, with its pyridine (B92270) and amine functionalities, is a prime candidate for use as a ligand in the synthesis of novel MOFs.

Research on related compounds has demonstrated the feasibility of incorporating similar structures into MOFs for catalytic purposes. For instance, a bimetallic MOF, Fe2Ni-BDC, has been successfully used as a heterogeneous catalyst for the synthesis of N-(pyridin-2-yl)-benzamides. rsc.orgmdpi.com This process, involving the reaction of 2-aminopyridine (B139424) with trans-β-nitrostyrene, achieved an 82% yield of the desired benzamide (B126) product. rsc.orgmdpi.com The catalyst was also found to be recyclable, maintaining its activity for up to six consecutive runs. rsc.orgmdpi.com

The presence of the additional amino group in this compound could offer further advantages. This group can act as a basic site, potentially leading to bifunctional acid-base catalysis within the MOF structure. Furthermore, the amino group can be post-synthetically modified to introduce other functional groups, allowing for the fine-tuning of the catalyst's properties for specific reactions.

Table 1: Catalytic Synthesis of a Benzamide Derivative using a Metal-Organic Framework

| Catalyst | Reactants | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Fe2Ni-BDC | 2-aminopyridine, trans-β-nitrostyrene | N-(pyridin-2-yl)-benzamide | Dichloromethane (B109758) | 80 | 24 | 82 |

| Data sourced from a study on the synthesis of N-(pyridin-2-yl)-benzamides using a bimetallic metal-organic framework. rsc.orgmdpi.com |

Surface Modification and Nanoparticle Integration Utilizing Benzamide Scaffolds

The functionalization of nanoparticles to enhance their properties and create new functionalities is a cornerstone of modern nanotechnology. The this compound scaffold presents an attractive option for the surface modification of various nanoparticles, including those made of silica, gold, and iron oxide.

The aminopyridine moiety can serve as an effective anchor for attaching the molecule to the nanoparticle surface. For example, studies have shown the successful functionalization of iron oxide nanoparticles with aminopyridine moieties. semanticscholar.org This surface modification can improve the stability of the nanoparticles in different media and introduce new catalytic or binding sites. frontiersin.org The benzamide portion of the molecule can then be further modified to introduce specific functionalities, such as fluorescent tags, targeting ligands, or catalytic centers. This approach allows for the creation of multifunctional nanoparticle systems with tailored properties for applications in areas like drug delivery, bio-imaging, and catalysis. nih.gov

For instance, the surface modification of nanoparticles with molecules containing amide groups has been shown to influence their interaction with biological systems. nih.gov The ability to control the surface chemistry of nanoparticles is crucial for their application in nanomedicine, as it can affect their biocompatibility, circulation time, and cellular uptake. frontiersin.org

Development of Sensors and Responsive Materials

The structure of this compound incorporates features that are highly desirable for the development of chemical sensors and responsive materials. The pyridine nitrogen atom can act as a binding site for metal ions, while the amino group can participate in hydrogen bonding interactions. These interactions can lead to changes in the molecule's electronic or photophysical properties, forming the basis for a sensing mechanism.

Pyridine-based compounds are well-known for their use in the development of fluorescent sensors. rsc.org The integration of a benzamide group can further enhance these properties. Upon binding to a specific analyte, such as a metal ion or a small organic molecule, the fluorescence emission of the compound could be either quenched or enhanced, providing a detectable signal.

Furthermore, the ability of the benzamide and aminopyridine groups to form hydrogen bonds can be exploited to create responsive materials. For example, polymers incorporating this moiety could exhibit changes in their physical properties, such as swelling or solubility, in response to changes in pH or the presence of specific guest molecules.

Photonic and Electronic Material Design (e.g., Pyridine-Functionalized Fluoroborate Dyes)

The design of new organic molecules with specific photonic and electronic properties is a rapidly advancing field. Pyridine-containing compounds are of particular interest due to their electron-deficient nature, which can be harnessed to create materials with desirable charge-transport characteristics for applications in organic light-emitting diodes (OLEDs) and other electronic devices. rsc.org

The synthesis of pyridine N-oxide-BF₂CF₃ complexes has been shown to yield fluorescent materials that are stable and exhibit tunable emission colors. nih.gov While not directly involving this compound, this research highlights the potential of functionalized pyridines in the design of novel fluorophores. The presence of the benzamide group in this compound could be used to further modulate the electronic properties and solid-state packing of such materials, influencing their fluorescence and charge-transport characteristics. rsc.org

The development of pyridine-based fluorophores has led to materials with tunable solid-state fluorescence and multi-stimuli responsive behavior. rsc.org These properties are highly dependent on the molecular conformation and intermolecular interactions, which can be controlled through chemical modification of the core structure.

Crystalline Polymorphism Control in Materials Science

Polymorphism, the ability of a solid material to exist in more than one crystal structure, is a critical consideration in materials science and pharmaceuticals, as different polymorphs can exhibit distinct physical and chemical properties. researchgate.netmdpi.com Benzamide itself is a well-known polymorphic compound, and its crystallization behavior has been the subject of extensive research. researchgate.netrsc.orgnih.govox.ac.uk

The study of benzamide polymorphism provides a framework for understanding and potentially controlling the crystalline forms of its derivatives, including this compound. The interplay of hydrogen bonding, π-π stacking, and other intermolecular interactions governs the packing of molecules in the crystal lattice and determines which polymorph is formed. rsc.org

By carefully controlling crystallization conditions such as solvent, temperature, and the presence of additives, it may be possible to selectively crystallize a desired polymorph of this compound with optimized properties for a specific application. For example, one polymorph might exhibit enhanced catalytic activity in a solid-state reaction, while another might have superior optical properties for use in a photonic device. The ability to control polymorphism is therefore a key aspect of harnessing the full potential of this versatile compound in materials science.

Table 2: Known Polymorphs of Benzamide

| Polymorph | Crystal System | Space Group | Key Features |

| Form I | Monoclinic | P2₁/c | The most stable form under ambient conditions. |

| Form II | Monoclinic | P2₁/c | A metastable form. |

| Form III | Orthorhombic | Pca2₁ | Another metastable form. |

| Form IV | - | - | A disordered, metastable form. |

| Information compiled from studies on the polymorphism of benzamide. researchgate.netresearchgate.netrsc.org |

Conclusion and Future Research Directions

Current Challenges and Fundamental Knowledge Gaps

Despite the broad interest in benzamides, a specific and detailed body of research focused exclusively on N-(6-Aminopyridin-2-yl)benzamide is not extensive. This scarcity of dedicated studies constitutes the primary knowledge gap. The principal challenge is the lack of empirical data on its specific physicochemical properties, crystallographic structure, and biological activity profile. While research on isomers like 3-(6-aminopyridin-3-yl)benzamide exists, one cannot reliably extrapolate these findings due to the significant impact of substituent positioning on molecular behavior nih.gov. A fundamental gap exists in understanding its structure-activity relationships (SAR), which is crucial for rational drug design and other applications nih.govnih.gov. Further research is needed to elucidate its metabolic stability, potential toxicological profile, and precise mechanisms of action in any identified biological contexts.

Emerging Methodologies for Benzamide (B126) Synthesis

Traditional amide bond formation often requires harsh conditions or coupling reagents that can be costly and generate significant waste. The future of benzamide synthesis, including for this compound, lies in the development of more efficient and sustainable catalytic methods.

A significant emerging methodology involves the use of heterogeneous catalysts, such as bimetallic metal-organic frameworks (MOFs). For instance, a Fe2Ni-BDC MOF has been successfully employed as a recyclable catalyst for the synthesis of N-(pyridin-2-yl)-benzamide from 2-aminopyridine (B139424) and trans-β-nitrostyrene. This method demonstrated high yields (up to 82%) and the catalyst could be reused multiple times without a significant loss of activity, highlighting its potential from a green chemistry perspective mdpi.com. The application of such novel catalytic systems to the synthesis of this compound could offer a more sustainable and efficient alternative to classical methods.

| Catalyst System | Reactants | Product | Yield | Reusability | Source |

| Fe2Ni-BDC MOF | 2-aminopyridine and trans-β-nitrostyrene | N-(pyridin-2-yl)-benzamide | 82% | 6 runs with 77% yield in final run | mdpi.com |

This table illustrates the efficiency of an emerging catalytic method for a structurally related compound.

Advancements in Computational Design and Prediction

Computational chemistry and molecular modeling are indispensable tools for accelerating the discovery and optimization of novel compounds. In silico techniques allow for the prediction of binding affinities, physicochemical properties, and potential biological targets, thereby guiding synthetic efforts.

For related benzamide analogues, computational approaches have been pivotal. Virtual screening and molecular docking studies have been used to identify N-(thiophen-2-yl) benzamide derivatives as potent BRAF(V600E) inhibitors and to predict the binding interactions of N-pyridin-2-yl benzamide analogues with glucokinase nih.govnih.gov. These computational experiments provide a "computational microscope" that offers insights at an atomic resolution, which is often unattainable through laboratory experiments alone mdpi.com.

Future research on this compound should leverage these advancements. Molecular dynamics simulations could predict its conformational preferences and interactions with biological macromolecules, while quantum chemical computations could elucidate its electronic structure and reactivity. Such studies would be invaluable for designing derivatives with enhanced activity and selectivity for specific targets.

Future Directions in Molecular Recognition and Supramolecular Assembly

Supramolecular chemistry, which studies systems composed of multiple molecules held together by non-covalent interactions, offers exciting future directions wikipedia.orgthepharmajournal.com. The this compound molecule possesses multiple sites capable of forming hydrogen bonds (the amide N-H, the amine N-H protons, the carbonyl oxygen, and the pyridine (B92270) nitrogen), as well as potential for π-π stacking interactions via its aromatic rings researchgate.net.

These features make it an excellent candidate for research in:

Host-Guest Chemistry : Designing synthetic receptors (hosts) that can selectively bind this compound (guest) could lead to the development of molecular sensors or controlled-release systems wikipedia.orgrsc.org. The specific recognition of the molecule would be governed by the complementary placement of hydrogen bond donors, acceptors, and aromatic surfaces in the host cavity nih.gov.

Crystal Engineering : A systematic study of the intermolecular interactions could allow for the rational design of crystalline materials with desired properties. The pyridine nitrogen atom and the amino group are known to form strong N–H···N hydrogen bonds, which often play a crucial role in the supramolecular architecture of related compounds researchgate.net. Understanding how these synthons direct the self-assembly process is a key goal.

Protein Surface Recognition : The principles of supramolecular chemistry can be applied to target protein-protein interactions. The functional groups on this compound could mimic the key amino acid side chains (like lysine or arginine) that mediate these interactions, offering a strategy to modulate biological pathways nih.gov.

Interdisciplinary Research Opportunities in Chemical Sciences

The unique structure of this compound positions it at the crossroads of several chemical disciplines, opening up numerous interdisciplinary research opportunities.

Medicinal Chemistry and Chemical Biology : A study on the isomeric compound, 3-(6-aminopyridin-3-yl)benzamide, revealed potent antitumor activity by inhibiting Aurora kinase B (AURKB) and inducing cell cycle arrest and apoptosis nih.gov. This strongly suggests that this compound and its derivatives should be investigated as potential anticancer agents or as chemical probes to study related biological pathways. Its scaffold could also be explored for activity against other targets, such as prion diseases or ion channels nih.govnih.gov.

Materials Science and Coordination Chemistry : The aminopyridine moiety is an excellent ligand for metal coordination. Research on related aminobenzamides and pyridine carboxamides has shown their ability to form coordination complexes and polymers with metal ions like Copper(II) mdpi.com. The ditopic nature of this compound (with potential coordination sites at the pyridine nitrogen and amide oxygen) could be exploited to construct novel metal-organic frameworks (MOFs) or coordination polymers with interesting magnetic, catalytic, or porous properties. Thiourea (B124793) derivatives with similar structural motifs have also been shown to be effective ligands in coordination chemistry researchgate.net.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(6-Aminopyridin-2-yl)benzamide, and how can purity be optimized?

- Methodological Answer : The compound is synthesized via nucleophilic acyl substitution between 2,6-diaminopyridine and benzoyl chloride in THF under inert conditions. Slow addition of benzoyl chloride at 0°C minimizes side reactions, followed by column chromatography (silica gel, ethyl acetate/hexane) to isolate the white crystalline product (mp 184–186°C). Purity optimization involves monitoring reaction progress via TLC and recrystallization from ethanol/water mixtures to remove unreacted starting materials .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- 1H/13C NMR : To confirm the benzamide linkage (e.g., aromatic proton signals at δ 7.4–8.1 ppm and amide NH resonance near δ 10.2 ppm) and pyridinylamine structure.

- Melting Point Analysis : Consistency with literature values (e.g., 184–186°C) ensures purity.

- X-ray Crystallography : Resolves molecular geometry, hydrogen bonding (e.g., N–H⋯O interactions), and packing motifs, as demonstrated in analogous benzamide derivatives .

Q. How does steric hindrance influence the reactivity of this compound in acylation or alkylation reactions?

- Methodological Answer : The 6-aminopyridinyl group introduces steric constraints, reducing reactivity with bulky acyl chlorides. For example, pyridinecarboxamides with electron-withdrawing substituents (e.g., trifluoromethyl) show resistance to acylation unless activated by N,N-dialkylamino groups. Preferential reactivity at the primary amine over the pyridine nitrogen is confirmed via competitive experiments using benzoyl chloride .

Advanced Research Questions

Q. How can researchers resolve discrepancies in melting points or NMR data for derivatives of this compound?

- Methodological Answer : Discrepancies often arise from:

- Polymorphism : Use differential scanning calorimetry (DSC) to identify crystalline forms.

- Solvent Traces : Dry samples under vacuum (40°C, 24 hrs) before analysis.

- Regioselectivity Issues : For fluorinated analogs (e.g., 3-fluoro vs. 5-fluoro substituents), employ 2D NMR (COSY, HSQC) to assign signals unambiguously. Cross-validate with high-resolution mass spectrometry (HRMS) .

Q. What strategies enhance the pharmacological activity of this compound derivatives?

- Methodological Answer : Structural modifications include:

- Fluorination : Introducing electron-withdrawing groups (e.g., 3-fluoro, 5-fluoro) improves metabolic stability and target binding, as seen in PARP-1 inhibitors (e.g., IC50 < 100 nM).

- Heterocyclic Fusion : Replacing the benzamide with pyrimidine or thiazole rings enhances π-stacking interactions, as demonstrated in kinase inhibitors .

- Computational Docking : Use Schrödinger Suite or AutoDock to predict binding modes with target proteins (e.g., PARP-1 or 11β-HSD1), guiding rational design .

Q. What challenges arise in crystallizing this compound derivatives, and how are they addressed?

- Methodological Answer : Challenges include:

- Solvate Formation : Screen crystallization solvents (e.g., DMSO, acetonitrile) to avoid hydrate co-crystals.

- Twinned Crystals : Optimize cooling rates (0.5°C/hr) and use seeding techniques.

- Data Collection : For weakly diffracting crystals, employ synchrotron radiation (λ = 0.7–1.0 Å) and cryo-cooling (100 K) to improve resolution (<1.0 Å), as applied in analogous piperazine-benzamide structures .

Q. How can researchers analyze contradictory bioactivity data across structurally similar derivatives?

- Methodological Answer : Contradictions may stem from:

- Off-Target Effects : Perform selectivity profiling against related enzymes (e.g., PARP-1 vs. PARP-2).

- Metabolic Instability : Use hepatic microsome assays (human/rat) to identify rapid degradation pathways.

- Data Normalization : Standardize assay conditions (e.g., ATP concentration in kinase assays) and validate with positive controls (e.g., olaparib for PARP inhibition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.